WEHI-539 hydrochloride is a potent small-molecule inhibitor specifically targeting the anti-apoptotic protein B-cell lymphoma 2 extra large. It has gained attention in the field of cancer research due to its ability to induce apoptosis in cancer cells by antagonizing the survival signals mediated by B-cell lymphoma 2 family members, particularly B-cell lymphoma 2 extra large. This compound has an impressive inhibitory concentration (IC50) value of approximately 1.1 nM, indicating its high potency against B-cell lymphoma 2 extra large.
The synthesis of WEHI-539 hydrochloride involves several steps starting from commercially available precursors. The process typically employs organic solvents like dimethyl sulfoxide and various catalysts to facilitate the reactions. Key aspects of the synthesis include:
The molecular formula for WEHI-539 hydrochloride is C31H29N5O3S2·ClH, with a molecular weight of approximately 591.16 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its binding affinity for B-cell lymphoma 2 extra large. The InChI key for WEHI-539 hydrochloride is GJBYTVIQTMIXGA-DYICZVFTSA-N, which allows for easy identification in chemical databases .
WEHI-539 hydrochloride primarily undergoes substitution reactions due to its reactive functional groups. Key details include:
The primary mechanism of action for WEHI-539 hydrochloride involves its selective binding to the binding groove of B-cell lymphoma 2 extra large with a dissociation constant (Kd) of approximately 0.6 nM. This interaction inhibits the prosurvival activity of B-cell lymphoma 2 extra large, leading to:
WEHI-539 hydrochloride exhibits several notable physical and chemical properties:
WEHI-539 hydrochloride has several applications in scientific research, particularly in cancer biology:
WEHI-539 hydrochloride is a small-molecule inhibitor with the molecular formula C₃₁H₃₀ClN₅O₃S₂ and a molecular weight of 620.18 g/mol [1] [7] [9]. The base compound (without hydrochloride) has a molecular weight of 583.7 g/mol, with the hydrochloride moiety contributing 36.46 g/mol to the total molecular mass [3] [8]. The compound features a benzothiazolylhydrazinylidene moiety linked to a tetrahydronaphthalenyl group and an aminomethylphenoxypropyl-substituted thiazole carboxylic acid, creating an extended planar structure that facilitates interaction with the hydrophobic groove of Bcl-XL [3] [7]. X-ray crystallographic studies (PDB ID: 3ZLR) confirm this compound adopts a configuration that optimally occupies the BH3-binding cleft of Bcl-XL through key hydrogen bonding and van der Waals interactions [3].
Table 1: Molecular Characteristics of WEHI-539 Hydrochloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₁H₃₀ClN₅O₃S₂ | [1] [9] |
Molecular Weight (g/mol) | 620.18 | [7] [9] |
LogP (Predicted) | 6.86 (MLogP = 3.81) | [3] |
Topological Polar Surface Area | 121.66 Ų | [3] |
The CAS Registry Number for WEHI-539 hydrochloride is 2070018-33-4, providing a unique identifier for this specific salt form [4] [5] [7]. According to IUPAC conventions, the systematic name is: (E)-5-(3-(4-(aminomethyl)phenoxy)propyl)-2-(8-(2-(benzo[d]thiazol-2-yl)hydrazono)-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole-4-carboxylic acid hydrochloride [7] [8]. This nomenclature precisely describes the molecular architecture, including the E-configuration of the hydrazone bond, the tetrahydronaphthalene system, the aminomethylphenoxypropyl chain, and the thiazole carboxylic acid core. The compound is also known by several synonyms, including WEHI 539 hydrochloride and 5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-[2-(2-benzothiazolyl)hydrazinylidene]-5,6,7,8-tetrahydro-2-naphthalenyl]-4-thiazolecarboxylic acid hydrochloride [8] [9].
The hydrochloride salt formulation significantly enhances the aqueous solubility and crystallinity of the parent compound, which contains basic amine functionalities [7]. The protonation of the primary amine group (from the 4-(aminomethyl)phenyl moiety) improves polar interactions and facilitates salt formation. This modification enhances solid-state stability and enables the preparation of concentrated stock solutions in dimethyl sulfoxide (DMSO) at concentrations exceeding 28.55 mg/mL (46 mM) [2] [9]. The hydrochloride salt demonstrates superior handling properties compared to the free base, including reduced hygroscopicity and improved thermal stability, making it more suitable for long-term storage and experimental use [7] [8]. The salt formation does not compromise biological activity, as confirmed by maintained binding affinity to Bcl-XL [3] [8].
WEHI-539 hydrochloride exhibits distinctive solubility characteristics across various solvents. It demonstrates high solubility in DMSO (>28.55 mg/mL, equivalent to >46 mM), forming stable solutions suitable for biological experiments [2] [9]. However, it is practically insoluble in water and ethanol, limiting its application in aqueous systems without solubilizing agents [4] [9]. The compound shows moderate solubility in dimethylformamide (DMF) but poor solubility in other organic solvents like acetonitrile, methanol, and chloroform. This solubility profile necessitates the use of co-solvent systems for in vitro and in vivo applications, typically employing formulations containing 10% DMSO with 40% PEG300 and 5% Tween-80 in saline to achieve working concentrations of 2.5 mg/mL (4.03 mM) [4] [5].
Table 2: Solubility Profile of WEHI-539 Hydrochloride
Solvent System | Solubility | Experimental Conditions | |
---|---|---|---|
Dimethyl Sulfoxide (DMSO) | >28.55 mg/mL (>46 mM) | Clear solution, 25°C | [2] [9] |
Water | <0.1 mg/mL | Insoluble, suspension formed | [4] [5] |
Ethanol | Insoluble | Not applicable | [9] |
10% DMSO/40% PEG300/5% Tween-80/45% Saline | ≥2.5 mg/mL (4.03 mM) | Clear solution, 25°C | [4] [5] |
10% DMSO/90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL (4.03 mM) | Suspended solution | [4] [5] |
Crystallographic analysis of WEHI-539 bound to Bcl-XL (PDB ID: 3ZLR) reveals key molecular interactions, including hydrogen bonding between the carboxylic acid moiety and Arg139 of Bcl-XL, and π-stacking between the benzothiazole ring and Phe97 [3]. Spectroscopic characterization includes the canonical SMILES string: [s]1c(nc(c1CCCOc6ccc(cc6)CN)C(=O)O)c2cc3c(cc2)CCC=C3NNc4[s]c5c(n4)cccc5 [7] [8]. The InChI key (BDQRJRWAPLGIFF-UHFFFAOYSA-N) provides a unique molecular identifier for database searches [7] [8]. Nuclear magnetic resonance (NMR) studies confirm the E-configuration of the hydrazone bond, with characteristic chemical shifts observed at δ 8.25 ppm for the hydrazone proton and δ 4.25 ppm for the aminomethyl group in DMSO-d₆ [3]. High-performance liquid chromatography (HPLC) analysis shows ≥98% purity when eluted with acetonitrile/water gradients containing 0.1% formic acid, with a characteristic retention time of 12.4 minutes under reversed-phase conditions [7] [8]. Mass spectral analysis exhibits the expected [M+H]⁺ peak at m/z 584.2 for the free base and [M-Cl]⁺ at m/z 584.2 for the hydrochloride salt [3].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: